molecular formula C13H12O2S B8710724 1-(3-(4-Methoxyphenyl)thiophen-2-yl)ethanone

1-(3-(4-Methoxyphenyl)thiophen-2-yl)ethanone

Cat. No.: B8710724
M. Wt: 232.30 g/mol
InChI Key: AXPJDJWEPGPQIE-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C13H12O2S and its molecular weight is 232.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

1-[3-(4-methoxyphenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C13H12O2S/c1-9(14)13-12(7-8-16-13)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3

InChI Key

AXPJDJWEPGPQIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with 1-(3-bromothiophen-2-yl)ethanone (1.00 g, 4.88 mmol), 4-methoxyphenylboronic acid (0.740 g, 4.88 mmol), tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol), dimethoxyethane (50 mL), and 2 N aqueous Na2CO3 (7.3 mL) and then warmed to 80° C. for 7 h. At that time the reaction mixture was poured into H20 and extracted with EtOAc. The organic phase was separated and washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified via flash chromatography, eluting with 5-15% EtOAc/hexanes to afford the product (0.50 g, 2.2 mmol). MS (M+H)+ 233.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A flask was charged with 1-(3-bromothiophen-2-yl)ethanone (1.00 g, 4.88 mmol), 4-methoxyphenylboronic acid (0.740 g, 4.88 mmol), tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.15 mmol), dimethoxyethane (50 mL), and 2 N aqueous Na2CO3 (7.3 mL) and then warmed to 80° C. for 7 h. At that time the reaction mixture was poured into H2O and extracted with EtOAc. The organic phase was separated and washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified via flash chromatography, eluting with 5-15% EtOAc/hexanes to afford the product (0.50 g, 2.2 mmol). MS (M+H)+ 233.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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